3-Fluoro-4-methylbenzamide
Overview
Description
3-Fluoro-4-methylbenzamide is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 g/mol . The IUPAC name for this compound is 3-fluoro-4-methylbenzamide .
Molecular Structure Analysis
The InChI code for 3-Fluoro-4-methylbenzamide is 1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) . Its canonical SMILES representation is CC1=C(C=C(C=C1)C(=O)N)F .Physical And Chemical Properties Analysis
3-Fluoro-4-methylbenzamide has a molecular weight of 153.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 153.058992041 g/mol . The topological polar surface area is 43.1 Ų . It has a heavy atom count of 11 .Scientific Research Applications
Field
This application falls under the field of Physics , specifically Optics .
Application
3-Fluoro-4-methylbenzonitrile, a derivative of 3-Fluoro-4-methylbenzamide, has been studied for its potential in non-linear optics . Non-linear optics is the branch of optics that describes the behavior of light in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light.
Method
The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . FTIR and FT-Raman spectra were investigated and compared with the observed data .
Results
The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound . The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
Agrochemical and Pharmaceutical Industries
Field
This application falls under the fields of Agrochemical and Pharmaceutical industries .
Application
Trifluoromethylpyridine (TFMP) and its derivatives, which could potentially include 3-Fluoro-4-methylbenzamide, have found applications in the agrochemical and pharmaceutical industries .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Proteomics Research
Field
This application falls under the field of Biology , specifically Proteomics .
Application
3-Fluoro-4-methylbenzamide is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of the research involving 3-Fluoro-4-methylbenzamide in proteomics are not specified in the source .
Phosphodiesterase Inhibition
Field
This application falls under the field of Pharmacology .
Application
While not directly related to 3-Fluoro-4-methylbenzamide, a similar compound, N-Methylbenzamide, is a potent inhibitor of PDE10A (phosphodiesterase) which is abundant only in brain tissue . This suggests potential neurological applications for 3-Fluoro-4-methylbenzamide.
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The outcomes of the research involving N-Methylbenzamide in phosphodiesterase inhibition are not specified in the source .
Intermediate in Organic Synthesis
Field
This application falls under the field of Chemistry , specifically Organic Synthesis .
Application
3-Fluoro-4-methylbenzamide can be used as an intermediate in the synthesis of various organic compounds .
Method
The specific methods of application or experimental procedures were not detailed in the sources .
Results
The outcomes of the research involving 3-Fluoro-4-methylbenzamide in organic synthesis are not specified in the sources .
Agrochemical and Pharmaceutical Ingredients
Field
This application falls under the fields of Agrochemical and Pharmaceutical industries .
Application
Trifluoromethylpyridines (TFMP), which could potentially include 3-Fluoro-4-methylbenzamide, have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Method
The specific methods of application or experimental procedures were not detailed in the source .
Results
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Safety And Hazards
The safety information for 3-Fluoro-4-methylbenzamide indicates that it has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-fluoro-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZRKCCKPQZSPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379107 | |
Record name | 3-Fluoro-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylbenzamide | |
CAS RN |
170726-98-4 | |
Record name | 3-Fluoro-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.